molecular formula C15H23FN2O B14796426 2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14796426
M. Wt: 266.35 g/mol
InChI Key: TZWHMKXVULIZCI-UHFFFAOYSA-N
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Description

2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzaldehyde with ethylamine to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound. The reaction conditions often include controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide
  • 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
  • Methyl 2-amino-2-(2-fluorophenyl)acetate

Uniqueness

2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23FN2O

Molecular Weight

266.35 g/mol

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H23FN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3

InChI Key

TZWHMKXVULIZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1F)C(C)C)N

Origin of Product

United States

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